molecular formula C9H14BNO2S B599281 2-(Isobutylthio)pyridine-5-boronic acid CAS No. 1218790-69-2

2-(Isobutylthio)pyridine-5-boronic acid

Cat. No. B599281
CAS RN: 1218790-69-2
M. Wt: 211.086
InChI Key: RYVQQLHCZKHBIX-UHFFFAOYSA-N
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Description

“2-(Isobutylthio)pyridine-5-boronic acid” is a chemical compound with the molecular weight of 211.09 . Its IUPAC name is 6-(isobutylsulfanyl)-3-pyridinylboronic acid .


Chemical Reactions Analysis

Boronic acids, including “2-(Isobutylthio)pyridine-5-boronic acid”, are known to participate in various chemical reactions. They are often used as reagents in Suzuki-Miyaura cross-coupling reactions . They can also undergo other transformations such as the Petasis reaction, C-N and C-O coupling (Chan-Lam coupling), and Liebeskind-Srogl coupling .


Physical And Chemical Properties Analysis

“2-(Isobutylthio)pyridine-5-boronic acid” is a solid compound . Its InChI code is 1S/C9H14BNO2S/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7,12-13H,6H2,1-2H3 .

Scientific Research Applications

Sensing Applications

Boronic acids, including 2-(Isobutylthio)pyridine-5-boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can be either homogeneous assays or heterogeneous detection. The detection can occur at the interface of the sensing material or within the bulk sample .

Biological Labelling and Protein Manipulation

The compound’s reactivity with diols also allows it to be used in biological labelling and protein manipulation. This includes modifying proteins for research purposes, such as tracking their location within cells or manipulating their function for study .

Development of Therapeutics

Boronic acids are utilized in the development of therapeutics due to their unique chemical properties. They can be used to create molecules that interact specifically with biological targets, potentially leading to new treatments for various diseases .

Separation Technologies

In the field of separation technologies, boronic acids can be employed for the selective binding and separation of glycoproteins and other diol-containing biomolecules. This is particularly useful in the purification processes of complex mixtures .

Electrophoresis of Glycated Molecules

2-(Isobutylthio)pyridine-5-boronic acid can be used in the electrophoresis of glycated molecules. This application is significant in the analysis of glycosylated proteins and other biomolecules, which is important in diabetes research and diagnostics .

Controlled Release Systems

The compound has been used as a building material for microparticles in analytical methods and polymers for the controlled release of insulin. This application is crucial in the development of drug delivery systems that can respond to the levels of biomolecules such as glucose .

Safety and Hazards

While specific safety data for “2-(Isobutylthio)pyridine-5-boronic acid” is not available, general safety measures for handling boronic acids include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

The future directions in the field of boronic acid research include the development of more robust and efficient synthetic methods for the preparation of boronic acid derivatives . There is also interest in exploring the potential applications of boronic acids in medicinal and agricultural chemistry .

properties

IUPAC Name

[6-(2-methylpropylsulfanyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2S/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7,12-13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVQQLHCZKHBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)SCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681617
Record name {6-[(2-Methylpropyl)sulfanyl]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isobutylthio)pyridine-5-boronic acid

CAS RN

1218790-69-2
Record name B-[6-[(2-Methylpropyl)thio]-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {6-[(2-Methylpropyl)sulfanyl]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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